N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3
Overview
Description
N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3 is a synthetic compound known for its unique structure and properties. This compound is a deuterated analog of a naturally occurring ceramide, which plays a crucial role in various biological processes, including cell signaling and maintaining the integrity of the skin barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3 typically involves multiple steps, starting from readily available fatty acids. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the fatty acid chain.
Deuteration: Incorporation of deuterium atoms to replace hydrogen atoms, enhancing the stability and traceability of the compound.
Amidation: Formation of the amide bond between the fatty acid derivative and a long-chain amine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of ceramides and related molecules.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including skin barrier repair and anti-inflammatory properties.
Industry: Utilized in the formulation of skincare products due to its moisturizing and protective effects .
Mechanism of Action
The mechanism of action of N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3 involves its interaction with specific molecular targets and pathways:
Cell Membrane Integration: Incorporates into cell membranes, influencing membrane fluidity and stability.
Signal Transduction: Participates in signaling pathways that regulate cell growth, differentiation, and apoptosis.
Barrier Function: Enhances the skin barrier function by promoting the formation of lipid bilayers
Comparison with Similar Compounds
Similar Compounds
C181-dihydro-Ceramide: Similar structure but with a different chain length and degree of saturation.
C23 Phytoceramide: Another long-chain ceramide with distinct biological properties.
Uniqueness
N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability in research applications. This makes it particularly valuable for studies involving metabolic pathways and the dynamics of lipid molecules .
Properties
IUPAC Name |
22,22,22-trideuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]docosanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(44)41-37(36-42)40(45)38(43)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h37-38,40,42-43,45H,3-36H2,1-2H3,(H,41,44)/t37-,38+,40-/m0/s1/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMNZQFRNXDRER-YZSIIDIHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H81NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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